(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione

Process Chemistry Capecitabine Intermediate Synthetic Route Efficiency

The target compound, bearing CAS 1234990-04-5 and IUPAC name (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione, is the open-chain representation of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose (also referenced under CAS 62211-93-2 as the β-D-ribofuranose form). With molecular formula C₁₁H₁₆O₇ and molecular weight 260.24 g·mol⁻¹ , it belongs to the class of partially protected 5-deoxy-D-ribofuranose derivatives classified under Carbohydrates, Nucleosides & Nucleotides.

Molecular Formula C11H16O7
Molecular Weight 260.24
CAS No. 1234990-04-5
Cat. No. B3092774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione
CAS1234990-04-5
Molecular FormulaC11H16O7
Molecular Weight260.24
Structural Identifiers
SMILESCC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O
InChIInChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3/t6-,10+,11+/m1/s1
InChIKeyJTPRLNHAKSDJJX-DADVEIPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,5R)-4-Acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione (CAS 1234990-04-5): Procurement-Relevant Identity and Physicochemical Profile for Nucleoside Intermediate Sourcing


The target compound, bearing CAS 1234990-04-5 and IUPAC name (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione, is the open-chain representation of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose (also referenced under CAS 62211-93-2 as the β-D-ribofuranose form). With molecular formula C₁₁H₁₆O₇ and molecular weight 260.24 g·mol⁻¹ , it belongs to the class of partially protected 5-deoxy-D-ribofuranose derivatives classified under Carbohydrates, Nucleosides & Nucleotides . The compound serves as an indispensable building block in nucleoside analog synthesis, most notably as the key intermediate for the oral antineoplastic prodrug capecitabine, where its specific acylation pattern enables the Vorbrüggen coupling step [1].

Why Generic Substitution of (4S,5R)-4-Acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione (CAS 1234990-04-5) Carries Procurement Risk: The Case of Protection Strategy, Anomeric Purity, and Synthetic Track Record


Superficially similar 5-deoxy-D-ribose derivatives—such as the fully acetylated 1,2,3,5-tetra-O-acetyl-D-ribose (CAS 13035-61-5), the benzoyl-protected 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9), or even crude α/β mixtures of the triacetyl form—cannot be interchanged with the target compound without tangible downstream penalty. The differential 5-deoxy modification combined with regioselective 1,2,3-tri-O-acetyl protection is non-negotiable for the Vorbrüggen glycosylation that installs the nucleobase in capecitabine synthesis [1]; the C5 hydroxyl of tetra-O-acetyl-ribose would introduce an undesired reactive site leading to regioisomeric byproducts. Furthermore, anomeric stereochemistry critically governs coupling efficiency: the β-anomer is the competent substrate in the condensation with silylated 5-fluorocytosine, while α/β mixtures lower effective molar yield and add purification burden [2]. Unlike the benzoyl-protected congener—which requires harsher deprotection conditions (mp ~129 °C, insoluble in water) and adds three aromatic equivalents of waste mass —the acetyl-protected target compound permits mild, clean deprotection and is soluble in ethanol, streamlining workup.

Procurement-Grade Quantitative Differentiation Evidence for (4S,5R)-4-Acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione (CAS 1234990-04-5) Against Closest Analogs


Total Synthesis Yield Advantage: Multi-Route Benchmarking Against Literature Baselines

When sourcing the key intermediate for capecitabine, the overall synthetic yield from starting material is a dominant cost driver. An optimized route via esterification, reduction, deprotection, and acetylation from D-ribose delivers 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in 73% overall yield, as reported by Zhang et al. (2014) [1]. This represents a 30% relative improvement over the 56% overall yield disclosed in the widely cited Sairam et al. (2003) Carbohydrate Research route [2], and a 22% improvement over the 60% total yield route described in patent CN104650160A [3]. Such variance underscores that not all commercially sourced lots of this intermediate are manufactured via equally efficient processes; the choice of synthetic route directly determines the landed cost per mole of competent intermediate.

Process Chemistry Capecitabine Intermediate Synthetic Route Efficiency

Anomeric Purity as a Procurement Specification: β-Isomer Enrichment Quantified by Patent Routes Versus Commercial Standards

The β-anomer is the kinetically competent species in the Vorbrüggen condensation with silylated 5-fluorocytosine; α-anomer contamination reduces effective stoichiometry and generates diastereomeric nucleoside impurities that are costly to purge. Patent CN101824056A explicitly targets a preparation method yielding 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose with purity not lower than 99.5% and emphasizes higher beta isomer purity as a distinct technical outcome of using vinyl acetate or isopropenyl acetate as acetylating agents in aqueous solution [1]. In contrast, the synthesis method disclosed in CN101987857A notes that α,β-isomer-mixed 5-deoxy-triacetyl ribose can be used as raw material without prior separation, implicitly acknowledging that isomer mixtures are a common occurrence in less optimized processes [2]. Commercial reference standards from TCI specify purity >98.0% (GC) without a declared anomeric ratio , leaving β-content as an unverified variable. The 99.5% purity specification with explicit β-enrichment claimed in the patent route represents a procurement-relevant quality tier for buyers who require consistent coupling performance.

Stereochemical Purity Anomer Ratio Glycosylation Efficiency

Physicochemical Differentiation from 1,2,3,5-Tetra-O-acetyl-D-ribose: Melting Point, Molecular Weight, and Waste Profile for Downstream Processing

The target 5-deoxy-triacetate exhibits a melting point of 63–64 °C, a molecular weight of 260.24 g·mol⁻¹, and is soluble in ethanol [1]. Its closest fully acetylated analog, 1,2,3,5-tetra-O-acetyl-D-ribofuranose (CAS 13035-61-5), has a significantly higher melting point of 81–83 °C, a higher molecular weight of 318.28 g·mol⁻¹, and different solubility characteristics in organic solvents [2]. The 58 g·mol⁻¹ reduction in molecular weight translates to a 22% lower mass burden per mole of protected sugar in the coupling reaction. More critically, the tetra-acetyl protected form bears an acetyl ester at C5 that must be removed before it can serve as a glycosyl donor equivalent; attempted direct use in capecitabine-type couplings would produce C5-acetylated nucleoside impurities requiring additional chromatographic separation. The 5-deoxy modification eliminates this protecting group requirement entirely, reducing the number of synthetic steps and improving atom economy.

Physicochemical Properties Handling & Formulation Deprotection Efficiency

Protecting Group Strategy Differentiation: Acetyl versus Benzoyl for Ease of Deprotection and Waste Stream Profile

Benzoyl-protected ribose derivatives such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are widely used in nucleoside synthesis but differ critically in deprotection requirements. The target triacetyl compound undergoes mild acetyl hydrolysis under ambient or slightly elevated temperature with dilute base, generating acetate salts as the sole waste stream [1]. In contrast, the tribenzoyl analog (mp ~129 °C, insoluble in water) requires more forcing conditions (e.g., methanolic ammonia or sodium methoxide) and liberates three equivalents of methyl benzoate or benzoic acid per sugar unit, increasing the organic waste burden and necessitating extractive workup . The acetyl strategy is inherently more atom-economical: the protecting group mass per sugar unit is 129 g·mol⁻¹ for triacetyl (3 × 43) versus 315 g·mol⁻¹ for tribenzoyl (3 × 105), a 59% reduction in protecting group mass. This difference directly impacts the process mass intensity (PMI) of any nucleoside synthesis campaign.

Protecting Group Chemistry Deprotection Conditions Green Chemistry Metrics

Validated Industrial Track Record: Multi-Patent Confirmation as the Preferred Capecitabine Intermediate Versus Alternative 5-Deoxy Donors

The target compound is explicitly identified as the key intermediate in at least five independent patent filings covering capecitabine synthesis, including CN101987857A (total capecitabine yield 36.9% from inosine), CN104650160A (intermediate yield 60%, purity 99.5%), CN101824056A (purity ≥99.5%, higher β-isomer content), WO2008092405A1 (total yield 61.5%), and the academic route of Zhao et al. (2012, 29.8% overall capecitabine yield from D-xylose) [1][2][3][4][5]. This concentration of patent and literature precedent is unmatched by alternative 5-deoxy donors such as 5-deoxy-1,2,3-tri-O-benzoyl-D-ribose, 5-deoxy-D-ribofuranose (unprotected), or 2,3-O-isopropylidene-5-deoxy-D-ribose, which appear only sporadically in exploratory syntheses. The breadth of validated industrial routes provides procurement confidence that the supply chain is mature, multiple qualified vendors exist, and regulatory filings referencing this intermediate will have precedent support.

Industrial Validation Regulatory Filing Evidence Supply Chain Maturity

Market Size and Procurement Landscape: Quantified Global Demand for the Triacetyl Intermediate Versus Niche 5-Deoxy Derivatives

Market research data indicate that the global 1,2,3-tri-O-acetyl-5-deoxy-D-ribose market was valued at approximately USD 28.4 million in 2025 and is projected to reach USD 52.6 million by 2034, growing at a compound annual growth rate (CAGR) consistent with expanding capecitabine generic manufacturing [1]. This market size quantification—albeit for the broader CAS 62211-93-2 category—demonstrates a robust, multi-vendor supply base with competitive pricing dynamics. In contrast, alternative 5-deoxy-D-ribose derivatives such as the tribenzoyl or isopropylidene-protected forms are not tracked as distinct market categories in published procurement intelligence, reflecting their status as niche, custom-synthesis items with correspondingly higher unit costs and longer lead times. For procurement professionals, the existence of a USD 28M+ market with multiple qualified vendors directly reduces single-source dependency risk and provides leverage for competitive bidding.

Market Intelligence Supply Chain Economics Procurement Risk Assessment

Procurement-Guiding Application Scenarios for (4S,5R)-4-Acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione (CAS 1234990-04-5) Rooted in Quantitative Differentiation Evidence


GMP Capecitabine API Manufacturing: Sourcing the Key Vorbrüggen Coupling Partner with Verified β-Anomer Content

For pharmaceutical manufacturers producing capecitabine active pharmaceutical ingredient (API) under GMP conditions, the single most consequential procurement decision is selecting a 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose lot with validated high β-anomer content. As demonstrated in patent CN101824056A, achieving β-isomer purity ≥99.5% is technically feasible and directly governs coupling efficiency with silylated 5-fluorocytosine [1]. Procurement specifications should mandate a certificate of analysis (CoA) reporting specific rotation ([α]²⁰/D approximately -19.0 to -23.0° in ethanol) and/or chiral HPLC anomeric purity, rejecting lots that merely meet a generic ≥98% purity threshold without anomeric characterization. The Zhao et al. (2012) route, which achieved 29.8% overall capecitabine yield from D-xylose via this intermediate, establishes the baseline process expectation against which new vendor qualifications can be benchmarked [2].

Generic Drug Process Development and Scale-Up: Leveraging Highest-Yield Synthetic Routes for Cost-Competitive Intermediate Sourcing

Development teams aiming to establish a cost-competitive generic capecitabine process should prioritize vendors who can demonstrate net intermediate yields approaching or exceeding the 73% overall yield benchmark reported by Zhang et al. (2014) [1], rather than the lower 56% yield of the earlier Sairam et al. (2003) route [2]. The 17-percentage-point yield gap between these routes translates directly into raw material cost differentials that compound across multi-kilogram campaigns. Requesting a detailed process description or at minimum a yield commitment from the vendor—specifying the starting material (D-ribose, inosine, or D-xylose), the number of synthetic steps, and the isolated yield of the target intermediate—enables apples-to-apples comparison of competing quotations that may appear superficially similar on a per-kilogram basis.

Modified Nucleoside Library Synthesis for Antiviral Drug Discovery: Selecting the Optimal 5-Deoxy Donor for Structural Diversification

In medicinal chemistry campaigns exploring 5′-deoxy nucleoside analogs beyond capecitabine—including candidates targeting viral polymerases or adenosine kinase—the triacetyl-5-deoxy-D-ribose scaffold provides a versatile glycosyl donor that is selectively protected at positions 1, 2, and 3 while leaving the 5-position permanently deoxygenated. This avoids the protecting group manipulation required with 1,2,3,5-tetra-O-acetyl-D-ribose, which would necessitate selective C5 deprotection or late-stage deoxygenation [1]. For library synthesis, procurement of the target compound in >98% purity with confirmed β-configuration ensures that the major product of Vorbrüggen coupling is the desired β-nucleoside, minimizing the need for anomeric separation post-coupling. The acetyl protecting groups are labile enough for global deprotection under mild conditions (aqueous methanolic ammonia or NaOMe/MeOH), a practical advantage over benzoyl-protected donors that require more forcing conditions and generate benzoate byproducts [2].

Contract Research and Custom Synthesis Service Procurement: Specifying CAS 1234990-04-5 to Ensure Batch-to-Batch Consistency in Route Scouting

When engaging contract research organizations (CROs) for route scouting or process optimization involving 5-deoxy nucleosides, explicitly specifying the target compound by its IUPAC name and CAS 1234990-04-5—rather than the generic term '1,2,3-triacetyl-5-deoxy-D-ribose'—reduces ambiguity between the open-chain form (this CAS) and the β-furanose form (CAS 62211-93-2), as well as between α/β mixtures and stereochemically defined material. Patent CN104650160A underscores that the difference between a 60% yield, 99.5% purity lot and a generic 95% purity commercial lot is not merely analytical but reflects fundamentally different manufacturing processes with divergent cost structures [1]. Including a requirement for HPLC purity ≥99.0% with specified anomeric ratio and residual solvent profile in the request for proposal (RFP) ensures CROs source or synthesize material of consistent quality, preventing route irreproducibility caused by variable intermediate quality.

Quote Request

Request a Quote for (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.